

Application Notes & Protocols: Quantitative Analysis of N-Acetylintoline-2-carboxylic Acid

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Compound of Interest

Compound Name: *N-Acetylintoline-2-carboxylic acid*

Cat. No.: B2380969

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Abstract: This document provides a comprehensive guide to the analytical quantification of **N-Acetylintoline-2-carboxylic acid**, a critical chiral intermediate in pharmaceutical synthesis. We present detailed protocols for achiral analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), suitable for purity assessment and quantification in complex matrices. Furthermore, we address the critical aspect of stereoisomeric purity by outlining methods for enantiomeric separation using Chiral HPLC. Each protocol is grounded in established analytical principles, explaining the rationale behind methodological choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for N-Acetylintoline-2-carboxylic Acid

N-Acetylintoline-2-carboxylic acid is a key chiral building block in the synthesis of various pharmacologically active compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril.[1] The stereochemistry at the 2-position of the indoline ring is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). As with many chiral drugs, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects.[2]

Therefore, the ability to accurately quantify not only the total amount of **N-Acetylintoline-2-carboxylic acid** but also its enantiomeric purity is paramount during drug development and

manufacturing. This ensures process control, batch-to-batch consistency, and compliance with regulatory standards.

This guide details validated analytical methodologies to address these challenges, covering both total concentration and stereoisomer-specific quantification.

Method 1: Achiral Quantification by Reversed-Phase HPLC-UV

This method is ideal for routine purity assessments and quantification in relatively clean sample matrices, such as during synthesis process monitoring or for analyzing the bulk substance. The method leverages the inherent UV absorbance of the indoline structure.

2.1. Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. **N-Acetylindoline-2-carboxylic acid**, being a moderately polar molecule, is well-retained and eluted using a gradient of water and an organic solvent like acetonitrile. The carboxylic acid functional group's ionization is suppressed by adding an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase, which results in better peak shape and retention time consistency. Detection is achieved by a UV spectrophotometer set to a wavelength where the analyte exhibits significant absorbance.

2.2. Experimental Protocol: HPLC-UV

- Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **N-Acetylindoline-2-carboxylic acid** reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
 - Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase (at initial conditions) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

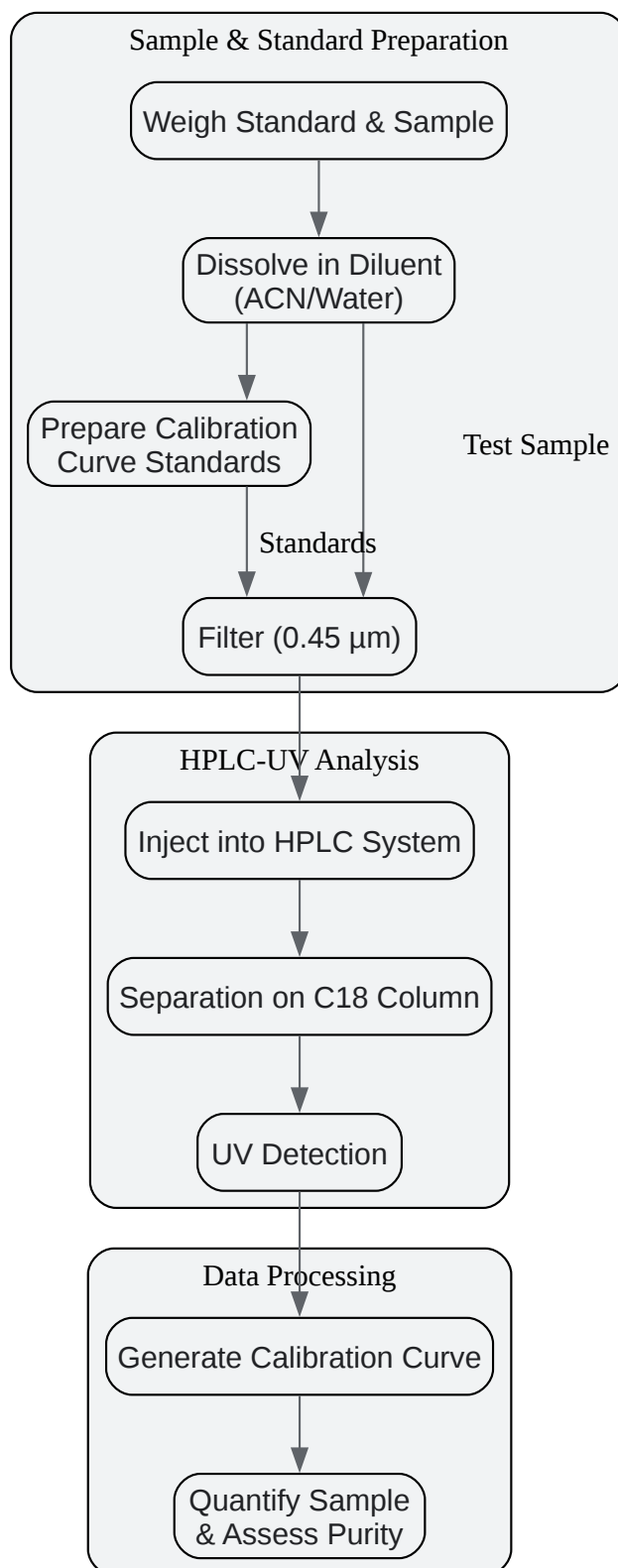
- Sample Solution: Prepare the test sample by dissolving it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).
- Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
- Instrumentation and Conditions:
 - The following table outlines the recommended starting conditions. These may be optimized for specific instruments and columns.

Parameter	Value
Column	C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	210 nm or 254 nm (verify optimal wavelength by UV scan)

- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
 - Perform a linear regression analysis on the calibration curve. A correlation coefficient (r^2) of >0.999 is desirable.[3]

- Quantify the **N-Acetyldoline-2-carboxylic acid** concentration in the test sample by interpolating its peak area from the calibration curve.
- Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2.3. Workflow Diagram: HPLC-UV Analysis



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Caption: General workflow for quantification by HPLC-UV.

Method 2: Quantification by LC-MS/MS

For quantifying low concentrations of **N-Acetylintoline-2-carboxylic acid** in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.^[4]

3.1. Principle of the Method

This technique couples the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. After chromatographic separation on a C18 column, the analyte is ionized, typically using Electrospray Ionization (ESI). For carboxylic acids, ESI in negative ion mode is highly effective, generating the deprotonated molecule $[M-H]^-$.

The first mass spectrometer (Q1) isolates this specific precursor ion. The ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low levels.^[4]

3.2. Experimental Protocol: LC-MS/MS

- Sample Preparation (from Plasma):
 - Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., **N-Acetylintoline-2-carboxylic acid-d4**) if available.
 - Protein Precipitation: To a 100 μ L aliquot of plasma, add 300 μ L of ice-cold acetonitrile containing the internal standard.
 - Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at $>10,000 \times g$ for 10 minutes at 4 °C to pellet the precipitated proteins.
 - Extract: Carefully transfer the supernatant to a clean vial for analysis. Evaporate to dryness under a stream of nitrogen if concentration is needed, then reconstitute in the mobile phase.
- Instrumentation and Conditions:

- LC conditions can be similar to the HPLC-UV method but are often run on UHPLC systems for faster analysis times. Mass spectrometer parameters must be optimized by infusing a standard solution of the analyte.

Table: Suggested LC-MS/MS Parameters

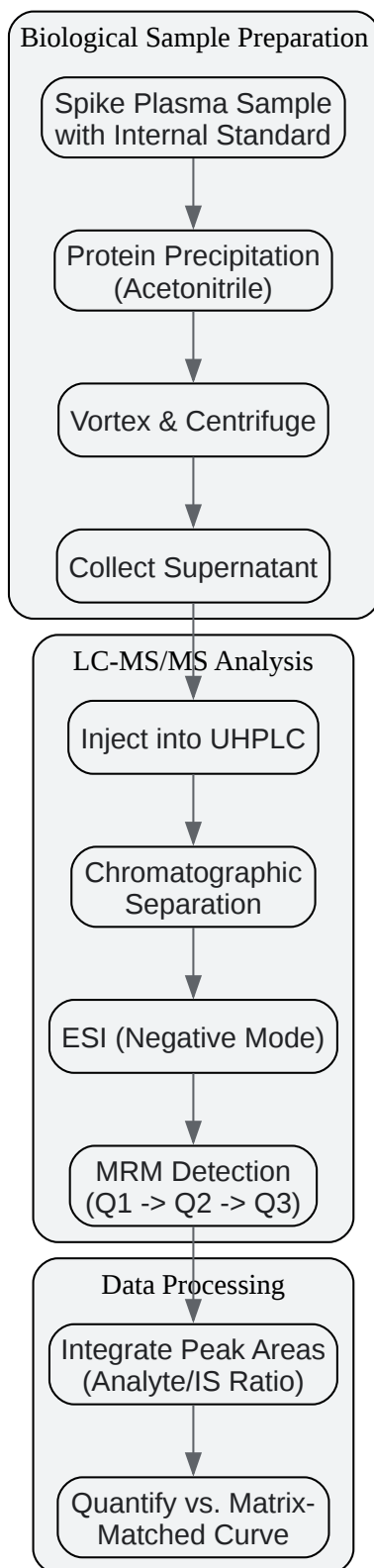
Parameter	Value
LC System	UHPLC System
Column	C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Gradient	Optimized for rapid elution (e.g., 2-3 minute total run time)
Ionization Source	Electrospray Ionization (ESI), Negative Mode
Precursor Ion (Q1)	m/z 204.07 (for [C ₁₁ H ₁₀ NO ₃] ⁻)
Product Ion (Q3)	To be determined by infusion (e.g., fragment from loss of CO ₂)
Collision Energy	To be determined by infusion

| Dwell Time | 100 ms |

- Data Analysis:
 - Prepare calibration standards in the same biological matrix as the samples (matrix-matched standards) to account for matrix effects.
 - Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

- Use the resulting calibration curve to determine the concentration in the unknown samples.

3.3. Workflow Diagram: LC-MS/MS Analysis



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Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Method 3: Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (e.e.) is crucial. This can be achieved directly using a Chiral Stationary Phase (CSP) or indirectly by forming diastereomers.[2] The direct method is generally preferred for its simplicity.

4.1. Principle of the Method

Chiral Stationary Phases are designed to interact differently with the two enantiomers of a chiral molecule. This differential interaction leads to different retention times, allowing for their separation and quantification. Anion-exchange type CSPs, such as those based on quinine or quinidine carbamates, are particularly effective for resolving acidic chiral compounds.[5] The mechanism involves an ionic exchange between the protonated chiral selector on the stationary phase and the deprotonated carboxylic acid analyte, supplemented by other interactions like hydrogen bonding and π - π stacking.[5]

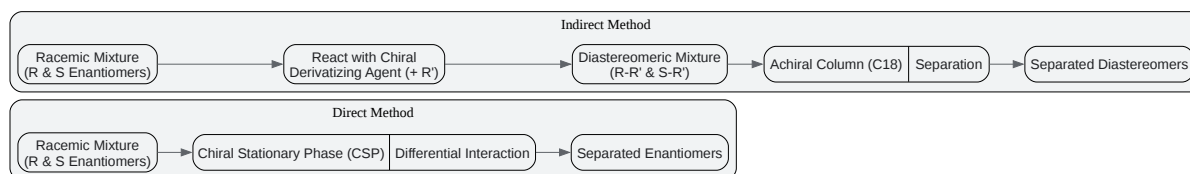
4.2. Experimental Protocol: Direct Chiral HPLC

- Sample Preparation:
 - Dissolve the **N-Acety lindoline-2-carboxylic acid** sample in the mobile phase or a suitable solvent (e.g., ethanol) to a concentration of approximately 0.5-1.0 mg/mL.
 - Filter through a 0.45 μ m syringe filter.
- Instrumentation and Conditions:
 - Chiral separations are highly dependent on the column and mobile phase composition. The following provides a representative starting point.

Parameter	Value
Column	CHIRALPAK® QN-AX (or similar anion-exchange CSP)
Mobile Phase	Methanol / Acetic Acid / Triethylamine (e.g., 100 / 0.3 / 0.2, v/v/v)
Mode	Isocratic
Flow Rate	1.0 mL/min
Injection Volume	5 µL
Column Temperature	25 °C
Detection Wavelength	254 nm

- Data Analysis:
 - Identify the peaks corresponding to the two enantiomers (e.g., by injecting an enantiomerically pure standard if available, or by using a racemic standard).
 - Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: $\% \text{ e.e.} = [(A_{\text{major}} - A_{\text{minor}}) / (A_{\text{major}} + A_{\text{minor}})] \times 100$

4.3. Diagram: Chiral Separation Principles



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Caption: Direct vs. Indirect approaches for chiral separation.

Method Validation Summary

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[6] Key validation parameters and typical acceptance criteria are summarized below, based on ICH guidelines.[7]

Parameter	Acceptance Criterion	Purpose
Specificity	Analyte peak is resolved from impurities/degradants; no interference at the analyte retention time in blank matrix.	Ensures the signal is unequivocally from the analyte. [7]
Linearity	Correlation coefficient (r^2) \geq 0.995	Demonstrates a proportional relationship between signal and concentration.[3]
Accuracy	Recovery of 80-120% (bioanalysis) or 98-102% (assay)	Closeness of measured value to the true value.[7]
Precision	Repeatability/Intermediate Precision RSD \leq 15% (bioanalysis) or \leq 2% (assay)	Measures the scatter between replicate measurements.[3][7]
Limit of Quantification (LOQ)	Lowest concentration on the calibration curve meeting accuracy and precision criteria.	The lowest amount that can be reliably quantified.[8]
Robustness	Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, temperature).	Indicates reliability during normal usage.[7]

Conclusion

The choice of analytical method for **N-Acetylindoline-2-carboxylic acid** depends directly on the research or manufacturing objective.

- RP-HPLC-UV is a robust and reliable method for purity testing and assay of bulk material and in-process controls.
- LC-MS/MS provides the necessary sensitivity and selectivity for trace-level quantification in complex biological fluids, essential for pharmacokinetic and metabolic studies.
- Chiral HPLC is indispensable for controlling the stereochemical purity of the intermediate, a critical quality attribute for the final API.

By implementing the appropriate validated method from this guide, researchers and drug development professionals can ensure the generation of accurate and reliable data, supporting confident decision-making throughout the entire lifecycle of a pharmaceutical product.

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